An In-depth Technical Guide to 2-Chloro-3-fluoroaniline (CAS No. 21397-08-0)
An In-depth Technical Guide to 2-Chloro-3-fluoroaniline (CAS No. 21397-08-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-fluoroaniline, a key chemical intermediate. The document details its physicochemical properties, spectral data, synthesis protocols, safety and handling procedures, and its applications in various fields, with a focus on pharmaceutical development.
Chemical and Physical Properties
2-Chloro-3-fluoroaniline is a halogenated aromatic amine noted for its utility as a building block in organic synthesis. Its physical and chemical characteristics are summarized below.
| Property | Value |
| CAS Number | 21397-08-0 |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol [1][2] |
| Appearance | Colorless to orange liquid |
| Boiling Point | 210.3 °C at 760 mmHg |
| Density | 1.349 g/cm³ |
| Flash Point | 81 °C |
| Refractive Index | 1.592 |
| pKa | 1.10 (Predicted) |
| LogP | 2.64 |
| Storage Temperature | 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon)[3] |
Spectral Data
Detailed spectral analysis is crucial for the identification and quality control of 2-Chloro-3-fluoroaniline.
| Analytical Technique | Data Summary |
| Mass Spectrometry (MS) | A GC-MS spectrum is available for 2-Chloro-3-fluoroaniline in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library.[4] The exact mass is 145.009455 g/mol .[4] |
| Nuclear Magnetic Resonance (NMR) | 1H NMR, 13C NMR, and other spectral data are typically available from suppliers upon request for specific lots. |
| Infrared Spectroscopy (IR) | A computed Vapor Phase IR database is available through Wiley's KnowItAll IR Spectral Library collection.[4] |
Synthesis and Manufacturing
The primary industrial synthesis of 2-Chloro-3-fluoroaniline is a two-step process starting from 3-fluoronitrobenzene.[5]
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Chlorination: 3-Fluoronitrobenzene is chlorinated to produce 2-chloro-3-fluoronitrobenzene.
-
Reduction: The nitro group of 2-chloro-3-fluoronitrobenzene is then reduced to an amine group to yield the final product.[5]
Caption: Synthesis of 2-Chloro-3-fluoroaniline.
Experimental Protocol: Reduction of 2-Chloro-3-fluoronitrobenzene
While a specific, detailed protocol for the reduction of 2-chloro-3-fluoronitrobenzene was not available in the searched literature, a general procedure based on the reduction of similar nitroaromatic compounds using iron powder is as follows. This protocol is illustrative and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloro-3-fluoronitrobenzene
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol or a mixture of Ethanol and Water
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of iron powder (3 equivalents) and 2-chloro-3-fluoronitrobenzene (1 equivalent) is suspended in a mixture of ethanol and a small amount of aqueous acid (e.g., HCl).[6]
-
The mixture is heated to reflux and stirred vigorously for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The bulk of the ethanol is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and water.
-
The aqueous layer is carefully neutralized with a sodium hydroxide solution to precipitate iron salts.[6]
-
The mixture is filtered to remove the iron salts.
-
The aqueous layer is separated and extracted multiple times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate.[6]
-
The solvent is removed by rotary evaporation to yield crude 2-Chloro-3-fluoroaniline.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications
2-Chloro-3-fluoroaniline is a versatile intermediate in the synthesis of complex organic molecules due to the differential reactivity of its functional groups. The amino group can undergo diazotization, acylation, and alkylation, while the aromatic ring is subject to further electrophilic substitution, and the halogen atoms can participate in cross-coupling reactions.
Its primary applications are in the manufacturing of:
-
Pharmaceuticals: It serves as a key building block for active pharmaceutical ingredients (APIs).[7]
-
Agrochemicals: It is used in the development of novel herbicides, fungicides, and insecticides.[8]
-
Dyestuffs: The compound is an important intermediate for producing a variety of dyes for the textile, leather, and paper industries.[9]
Caption: Applications of 2-Chloro-3-fluoroaniline.
Safety and Handling
2-Chloro-3-fluoroaniline is classified as a hazardous substance and requires careful handling in a controlled laboratory or industrial setting.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[10][11] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[10] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[11] |
-
Signal Word: Warning[10]
-
Pictograms: nötig
Precautionary Measures and First Aid
A logical workflow for handling this chemical and responding to exposure is outlined below.
Caption: Safe handling and emergency response workflow.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[10]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[10][11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][11]
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11]
Conclusion
2-Chloro-3-fluoroaniline (CAS No. 21397-08-0) is a pivotal chemical intermediate with a well-defined property profile and established synthesis routes. Its significance in the production of a wide range of commercial products, particularly pharmaceuticals and agrochemicals, underscores its importance in industrial organic chemistry. Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous nature. This guide serves as a foundational resource for professionals engaged in research and development involving this versatile molecule.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. lookchem.com [lookchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Chloro-3-fluoroaniline | 21397-08-0 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
